molecular formula C12H4N2O7 B15044696 6,7-Dinitro-benzo[de]isochromene-1,3-dione CAS No. 3807-78-1

6,7-Dinitro-benzo[de]isochromene-1,3-dione

Cat. No.: B15044696
CAS No.: 3807-78-1
M. Wt: 288.17 g/mol
InChI Key: FQRCSJLFCQWWBV-UHFFFAOYSA-N
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Description

Contextualization within the Benzo[de]isochromene-1,3-dione (Naphthalic Anhydride) Chemical Class

6,7-Dinitro-benzo[de]isochromene-1,3-dione belongs to the chemical class of benzo[de]isochromene-1,3-diones, which are derivatives of the parent compound commonly known as 1,8-naphthalic anhydride (B1165640). Naphthalic anhydride itself is a stable, white solid and a significant industrial chemical. It is the first commercially used anhydride of a dicarboxylic acid. The core structure consists of a naphthalene (B1677914) ring system with an anhydride group attached across the 1 and 8 positions.

The chemistry of naphthalic anhydride is dominated by the reactivity of the anhydride functional group. This group is susceptible to nucleophilic attack, leading to the opening of the anhydride ring. This reactivity allows for the synthesis of a wide array of derivatives, particularly naphthalimides, which are formed by the reaction of naphthalic anhydride with primary amines. These naphthalimide derivatives are of significant interest due to their fluorescent properties and applications as dyes, pigments, and optical brighteners.

The naphthalene backbone can also undergo electrophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring system. The positions of these substituents can significantly influence the chemical and physical properties of the resulting molecules.

Table 1: Basic Properties of this compound

PropertyValue
CAS Number 3807-78-1
Molecular Formula C₁₂H₄N₂O₇
Molecular Weight 288.17 g/mol
Synonyms 6,7-Dinitronaphthalic anhydride

Evolution of Research Interests in Dinitro-benzo[de]isochromene-1,3-dione and its Analogues

Research interest in naphthalic anhydride and its derivatives has a long history, initially driven by the dye and pigment industry. The ability to synthesize a wide variety of colored and fluorescent compounds by modifying the naphthalic anhydride structure has been a primary focus.

The introduction of nitro groups, leading to compounds like dinitro-benzo[de]isochromene-1,3-dione and its isomers, opened up new avenues of research. These dinitro derivatives serve as important intermediates in the synthesis of other functionalized naphthalic anhydrides and naphthalimides. For example, the reduction of the nitro groups to amino groups provides a route to highly fluorescent amino-substituted naphthalimides, which are valuable as fluorescent probes and labels in biological and materials science.

While specific research focusing exclusively on this compound is scarce in the public domain, the broader interest in dinitro-substituted naphthalic anhydrides continues. This interest is fueled by the potential to create novel functional materials with tailored electronic and optical properties. The reactivity of the different isomers, including the potential for selective functionalization, remains an area of academic and industrial interest. The synthesis of various dinitronaphthalic anhydride isomers, such as the 3,6- and 4,5-dinitro derivatives, has been reported in the literature, often as part of broader studies on the synthesis and properties of naphthalimide-based compounds. However, a detailed historical account of the first synthesis and characterization of the 6,7-dinitro isomer is not prominently documented in readily accessible scientific databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3807-78-1

Molecular Formula

C12H4N2O7

Molecular Weight

288.17 g/mol

IUPAC Name

8,10-dinitro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione

InChI

InChI=1S/C12H4N2O7/c15-11-5-1-3-7(13(17)18)10-8(14(19)20)4-2-6(9(5)10)12(16)21-11/h1-4H

InChI Key

FQRCSJLFCQWWBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=CC=C3C2=C1C(=O)OC3=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 6,7 Dinitro Benzo De Isochromene 1,3 Dione

Nucleophilic Aromatic Substitution Reactions of Aromatic Nitro Compounds

The dinitro-substituted aromatic system of 6,7-Dinitro-benzo[de]isochromene-1,3-dione is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing capacity of the two nitro groups, coupled with the anhydride (B1165640) functionality, significantly lowers the electron density of the aromatic ring, making it a prime target for attack by nucleophiles. This reactivity allows for the displacement of the nitro groups, enabling the introduction of a variety of functional moieties.

The introduction of amino groups onto the benzo[de]isochromene-1,3-dione scaffold can be achieved through nucleophilic displacement of the nitro functionalities. While direct amination of this compound has not been extensively documented, the reactivity of analogous compounds suggests that this transformation is feasible. For instance, the displacement of nitro groups in dinitronaphthalene derivatives by primary and secondary amines is a known process. It is anticipated that this compound would react with various amines under suitable conditions to yield 6,7-diamino-benzo[de]isochromene-1,3-dione analogues. The reaction would likely proceed through a Meisenheimer complex intermediate, a common feature of SNAr reactions.

The table below illustrates potential amination reactions based on the reactivity of similar aromatic nitro compounds.

NucleophileExpected ProductReaction Conditions (Inferred)
Ammonia6,7-Diamino-benzo[de]isochromene-1,3-dioneHigh pressure, elevated temperature
Primary Amines (R-NH₂)6,7-Di(alkylamino/arylamino)-benzo[de]isochromene-1,3-dionePolar aprotic solvent (e.g., DMSO, DMF), moderate to elevated temperature
Secondary Amines (R₂NH)6,7-Di(dialkylamino)-benzo[de]isochromene-1,3-dionePolar aprotic solvent, elevated temperature

Beyond amination, the activated aromatic ring of this compound is expected to react with a variety of other nucleophiles. Thiolates, derived from thiols, are potent nucleophiles that can displace nitro groups to form thioethers. Similarly, hydrazides can act as nucleophiles, leading to the formation of hydrazino-substituted derivatives. These reactions further expand the synthetic utility of the parent compound, allowing for the incorporation of sulfur and nitrogen-rich functionalities. The reaction of 6-bromobenzo[de]isochromene-1,3-dione with propanethiol to form 6-(propylthio)-1H,3H-benzo[de]isochromene-1,3-dione demonstrates the viability of nucleophilic substitution on this heterocyclic system. researchgate.net

The following table outlines the expected outcomes of reactions with various nucleophiles.

NucleophileExpected Product
Thiols (R-SH) / Thiolates (R-S⁻)6,7-Di(alkylthio/arylthio)-benzo[de]isochromene-1,3-dione
Hydrazides (R-CONHNH₂)6,7-Di(hydrazido)-benzo[de]isochromene-1,3-dione
Alkoxides (R-O⁻)6,7-Dialkoxy-benzo[de]isochromene-1,3-dione

Cyclization and Annulation Reactions

The functional groups of this compound and its derivatives serve as handles for subsequent cyclization and annulation reactions, enabling the construction of complex, fused heterocyclic systems.

The aromatic system of naphthalic anhydride derivatives can participate in intermolecular cycloaddition reactions. For instance, visible-light-induced dearomative [4+2] cycloaddition reactions of naphthalenes with vinyl benzenes have been reported to yield bicyclo[2.2.2]octa-2,5-diene scaffolds. nih.govrsc.org It is conceivable that this compound, under appropriate photochemical or thermal conditions, could react with dienophiles to afford novel polycyclic adducts. The electron-withdrawing nitro groups may influence the dienophilic or dienic character of the aromatic system, potentially altering its reactivity in such transformations.

Reductive Transformations of Nitro Functionalities

The nitro groups of this compound are readily susceptible to reduction, offering a key pathway to amino-substituted derivatives. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, and a variety of reagents can be employed to achieve this conversion. The resulting amino groups can then be utilized in further synthetic manipulations, such as diazotization or acylation.

Commonly used methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using Pd/C and H₂), or chemical reduction with reagents like tin(II) chloride in acidic media, or sodium dithionite. rsc.orgclausiuspress.com The choice of reducing agent can sometimes allow for the selective reduction of one nitro group over the other, or for the partial reduction to hydroxylamine (B1172632) intermediates. The reduction of 3-nitro-1,8-naphthalic anhydride to the corresponding amine using stannous chloride or flow hydrogenation is a well-established procedure. researchgate.netrsc.org

The table below summarizes various reductive transformations applicable to the nitro functionalities.

Reagent(s)Product
H₂, Pd/C or PtO₂6,7-Diamino-benzo[de]isochromene-1,3-dione
SnCl₂ / HCl6,7-Diamino-benzo[de]isochromene-1,3-dione
Fe / Acetic Acid6,7-Diamino-benzo[de]isochromene-1,3-dione
Na₂S₂O₄6,7-Diamino-benzo[de]isochromene-1,3-dione
Zn / NH₄Cl6,7-Di(hydroxylamino)-benzo[de]isochromene-1,3-dione

Selective Reduction to Amino and Other Nitrogen-Containing Groups

The selective reduction of the nitro groups on the aromatic core of this compound is a critical transformation for creating functionalized monomers. This process allows for the conversion of the electron-withdrawing nitro groups into electron-donating amino groups, significantly altering the electronic properties of the molecule. The resulting amino-functionalized compounds are valuable precursors for a variety of subsequent reactions.

Commonly, the reduction of aromatic nitro compounds can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with catalysts like Pd/C, PtO₂) or chemical reduction (e.g., using SnCl₂/HCl, Fe/HCl, or sodium dithionite). The challenge in the case of this compound lies in achieving selective reduction to either the mono-amino or the di-amino product while preserving the anhydride ring, which can be susceptible to hydrolysis under certain conditions. The choice of reducing agent and reaction conditions is paramount to controlling the outcome.

Table 1: General Strategies for Nitro Group Reduction

Reducing System Typical Product(s) General Remarks
Catalytic Hydrogenation (e.g., H₂/Pd-C) Diamino derivative Generally high-yielding and clean, but may require pressure.
Metal/Acid (e.g., SnCl₂/HCl) Diamino derivative A classic and effective method.

Electrochemical Reduction Studies of Nitro Compounds

The electrochemical reduction of dinitroaromatic compounds has been a subject of significant study. researchgate.net In aprotic solvents like N,N-dimethylformamide (DMF), the reduction typically proceeds in a stepwise manner involving the formation of a radical anion and then a dianion. researchgate.net The separation between the potentials for these two reduction steps is influenced by the structure of the molecule. researchgate.net For dinitrobenzenes, for instance, potential inversion has been observed where the second electron transfer occurs more easily than the first, a phenomenon ascribed to hydrogen bonding interactions in specific media.

While specific studies on this compound are not detailed in the provided results, the general principles for dinitroaromatics would apply. researchgate.net The electrochemical behavior would be characterized by two distinct reduction waves corresponding to the sequential reduction of the two nitro groups. The presence of the electron-withdrawing anhydride group would influence the reduction potentials. Such studies are crucial for understanding the electron-accepting properties of the molecule and for designing controlled synthetic pathways, potentially leading to the formation of radical anions or dianions that can participate in further chemical reactions. researchgate.net

Formation of Polymerizable Monomers and Building Blocks

The derivatized forms of this compound, particularly the diamino derivative, are key monomers for the synthesis of high-performance polymers like polyimides.

Condensation Reactions with Diamines for Polymer Precursors

The anhydride ring of this compound is reactive towards nucleophiles, most notably primary amines. The reaction of the corresponding diamino derivative (6,7-Diamino-benzo[de]isochromene-1,3-dione) with aromatic dianhydrides is a fundamental step in the formation of polyimides. This polycondensation reaction typically proceeds in a two-step process: first, the formation of a soluble poly(amic acid) precursor at low to ambient temperatures, followed by a thermal or chemical cyclodehydration (imidization) to yield the final, thermally stable polyimide.

The synthesis of novel diamine monomers is a common strategy for creating new polyimides with tailored properties. researchgate.netchemsrc.com Following the reduction of its nitro groups, 6,7-Diamino-benzo[de]isochromene-1,3-dione can act as such a diamine monomer, reacting with various dianhydrides to produce novel polyimides.

Table 2: Representative Polycondensation Reaction

Reactant 1 (Diamine) Reactant 2 (Dianhydride) Intermediate Product Final Product
6,7-Diamino-benzo[de]isochromene-1,3-dione Pyromellitic dianhydride (PMDA) Poly(amic acid) Polyimide
6,7-Diamino-benzo[de]isochromene-1,3-dione 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) Poly(amic acid) Fluorinated Polyimide

Functionalization for Incorporation into Macromolecular Architectures

The functional groups on the benzo[de]isochromene-1,3-dione core allow for its incorporation into a wide range of macromolecular structures. The conversion of the nitro groups to amino groups is the most direct route to creating a bifunctional monomer capable of participating in polymerization reactions. These amino groups can react with dianhydrides, diisocyanates, or diacyl chlorides to form polyimides, polyureas, and polyamides, respectively.

Further functionalization is also possible. The amino groups of 6,7-Diamino-benzo[de]isochromene-1,3-dione could be modified prior to polymerization to introduce other desirable functionalities, such as groups that enhance solubility, flame retardancy, or optical properties. This strategic functionalization allows the tailored design of polymers for specific high-performance applications.

Advanced Spectroscopic and Structural Characterization of 6,7 Dinitro Benzo De Isochromene 1,3 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental and theoretical spectroscopic data for 6,7-Dinitro-benzo[de]isochromene-1,3-dione is not extensively available in publicly accessible scientific literature. The structural complexity and specific substitution pattern of this molecule necessitate advanced analytical techniques for unambiguous characterization. The following sections outline the expected methodologies and general spectral characteristics for this class of compounds, based on the analysis of related naphthalic anhydride (B1165640) derivatives.

High-Resolution 1H NMR Spectral Analysis

A high-resolution 1H NMR spectrum of this compound would be anticipated to display a complex pattern of signals in the aromatic region. The protons on the naphthalene (B1677914) core would exhibit chemical shifts influenced by the strong electron-withdrawing effects of the two nitro groups and the anhydride functionality.

Expected 1H NMR Spectral Features:

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-4Downfield shiftedDoublet~8-9 Hz
H-5Downfield shiftedDoublet~8-9 Hz
H-8Downfield shiftedSinglet or narrow doubletSmall (long-range)
H-9Downfield shiftedSinglet or narrow doubletSmall (long-range)

Note: This is a hypothetical data table based on general principles of NMR spectroscopy for aromatic compounds with similar functionalities. Actual experimental values may vary.

The exact chemical shifts and coupling constants would be highly dependent on the solvent used for the analysis. The symmetry of the molecule, or lack thereof, would be a key determinant of the number of distinct proton signals.

13C NMR Spectral Data and Carbon Framework Elucidation

The 13C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for the carbonyl carbons of the anhydride, the carbons bearing the nitro groups, and the remaining aromatic carbons.

Expected 13C NMR Spectral Data:

Carbon Expected Chemical Shift (ppm)
C=O (anhydride)160-165
C-NO2145-155
Aromatic C-H120-135
Aromatic Quaternary C125-140

Note: This is a hypothetical data table. The chemical shifts are estimates based on typical values for similar functional groups.

The carbonyl carbons are expected to resonate at the most downfield positions due to the deshielding effect of the attached oxygens. The carbons directly attached to the electron-withdrawing nitro groups would also be significantly deshielded.

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, advanced multi-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This technique would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the aromatic proton network.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental formula, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular formula for this compound is C12H4N2O7, with a monoisotopic mass of 288.0019 g/mol .

Fragmentation Pattern Analysis for Structural Confirmation

Expected Fragmentation Pathways:

Loss of Nitro Groups: A characteristic fragmentation pathway would involve the sequential loss of the two nitro groups (NO2, 46 Da). This would result in significant fragment ions at M-46 and M-92.

Loss of Carbon Monoxide and Carbon Dioxide: The anhydride moiety is prone to fragmentation through the loss of carbon monoxide (CO, 28 Da) and carbon dioxide (CO2, 44 Da).

Formation of Naphthalene Core Fragments: Subsequent fragmentation could lead to the formation of ions corresponding to the dinitronaphthalene core and other smaller aromatic fragments.

Understanding these fragmentation patterns is essential for confirming the identity of the compound and for distinguishing it from its isomers.

X-ray Crystallography and Solid-State Analysis

Comprehensive searches of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for this compound. Consequently, a definitive determination of its molecular structure, crystal packing, and intermolecular interactions in the solid state is not available at this time.

Single Crystal X-ray Diffraction for Definitive Molecular Structure

No published single-crystal X-ray diffraction studies were found for this compound. This technique would be required to unambiguously determine its three-dimensional molecular structure, including precise bond lengths, bond angles, and torsional angles.

Crystal Packing and Intermolecular Interactions in the Solid State

Without crystallographic data, the arrangement of molecules in the crystal lattice and the nature of the intermolecular forces, such as π-π stacking or hydrogen bonding, for this compound remain uncharacterized.

Electronic Absorption and Emission Spectroscopy

UV-Visible Absorption Spectra and Electronic Transitions

Specific UV-Visible absorption spectra for this compound, which would reveal its characteristic electronic transitions (such as π-π* and n-π* transitions), are not documented. Studies on analogous compounds, such as 4-bromo-3-nitro-1,8-naphthalic anhydride, show absorption bands that are sensitive to solvent polarity, often exhibiting a red shift in more polar solvents due to intramolecular charge transfer (ICT) character. ekb.eg For instance, 4-hydroxy-3-nitro-1,8-naphthalic anhydride in DMSO shows an absorption peak at 402 nm attributed to an ICT band. uobasrah.edu.iq

Fluorescence Spectroscopy, Quantum Yield, and Lifetime Measurements

There is a lack of specific data on the fluorescence properties, including emission spectra, quantum yields, and fluorescence lifetimes, for this compound. It is noteworthy that many nitro-substituted naphthalimides, which share a similar core structure, are known to exhibit weak or no fluorescence. ekb.eg This quenching is often attributed to the strong electron-withdrawing nature of the nitro groups, which can promote non-radiative decay pathways.

Investigation of Solvatochromic Effects on Spectral Properties

No specific studies on the solvatochromic effects on the spectral properties of this compound could be found. However, related nitro-substituted naphthalic anhydrides have demonstrated solvatochromism. For example, the fluorescence maximum of 4-bromo-3-nitro-1,8-naphthalic anhydride shows a significant bathochromic (red) shift of 17 nm when the solvent is changed from ethanol (B145695) to the more polar DMSO. ekb.eg Similarly, 4-hydroxy-3-nitro-1,8-naphthalic anhydride exhibits a red shift in its emission spectrum with increasing solvent polarity. uobasrah.edu.iq These effects are generally indicative of a more polar excited state compared to the ground state.

Thermal Analysis Techniques

Thermal analysis techniques are crucial in characterizing the thermal stability and phase behavior of materials. For a compound like this compound, these methods would provide critical insights into its decomposition profile and energetic properties.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. In a typical TGA experiment for a nitro-containing compound, the analysis would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass.

A hypothetical TGA analysis for this compound would be expected to show a significant mass loss at elevated temperatures, corresponding to the decomposition of the molecule and the release of gaseous products, likely including nitrogen oxides. The resulting data would be presented in a table format, detailing these key thermal events.

Hypothetical TGA Data for this compound

ParameterValue (°C)
Onset Decomposition Temperature (Tonset)Data not available
Temperature of Maximum Decomposition (Tmax)Data not available
Final Decomposition Temperature (Tfinal)Data not available
Residual Mass (%)Data not available

Note: This table is for illustrative purposes only, as experimental data is not currently available.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is employed to study the thermal transitions of a material, such as melting, crystallization, and glass transitions, by measuring the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC analysis would identify its melting point and any exothermic decomposition events. The enthalpy changes associated with these transitions provide valuable information about the compound's energetic nature.

A DSC thermogram for this compound would likely exhibit an endothermic peak corresponding to its melting point, followed by a sharp exothermic peak indicating its decomposition. The integration of these peaks would yield the enthalpy of fusion and the enthalpy of decomposition, respectively.

Hypothetical DSC Data for this compound

Thermal EventTemperature (°C)Enthalpy (J/g)
Melting Point (Tm)Data not availableData not available
Decomposition (Td)Data not availableData not available

Note: This table is for illustrative purposes only, as experimental data is not currently available.

Further research and experimental studies are necessary to populate these tables with accurate and verified data, which would be invaluable for the scientific community in understanding the thermal behavior of this compound.

Theoretical and Computational Chemistry Studies of 6,7 Dinitro Benzo De Isochromene 1,3 Dione

Electronic Structure Elucidation

This section would delve into the fundamental electronic characteristics of the molecule, which dictate its physical and chemical behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for predicting molecular properties. A study on 6,7-Dinitro-benzo[de]isochromene-1,3-dione would begin with geometry optimization to find the lowest energy arrangement of its atoms in three-dimensional space. This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's stable conformation. These geometric parameters are foundational for understanding its steric and electronic properties. The selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) would be specified, as these choices are critical to the accuracy of the results.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is an indicator of the molecule's electron-donating capability, while the LUMO's energy reflects its electron-accepting nature. The difference between these energies, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically implies higher reactivity. irjweb.com Research would present these energy values in a data table, allowing for predictions of the molecule's electronic transitions and its potential utility in organic electronics. researchgate.netderpharmachemica.com

Table 1: Hypothetical Frontier Orbital Energies This table is for illustrative purposes only and does not represent actual data.

Parameter Energy (eV)
EHOMO -8.50
ELUMO -3.20

| Energy Gap (ΔE) | 5.30 |

This subsection would provide a deeper look at the distribution of electrons within the molecule. Visual representations of the HOMO and LUMO would show the regions where these orbitals are localized, indicating the likely sites for initial chemical interactions. Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. This map uses a color scale to illustrate the charge distribution across the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) areas. nih.gov Calculations of partial atomic charges using methods like Natural Bond Orbital (NBO) analysis would quantify the charge on each atom, offering precise insights into the molecule's polarity and reactive sites.

Reaction Mechanism Investigations

This part of the study would computationally model the molecule's behavior during chemical reactions.

When a molecule undergoes a chemical reaction, it follows a specific pathway from reactants to products. Computational modeling can map this journey by identifying the structures of any intermediates and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate and its structure reveals the geometric and electronic requirements for the reaction to proceed. For a reaction involving this compound, researchers would use algorithms to locate these fleeting structures, providing a molecular-level blueprint of the transformation.

Table 2: Hypothetical Energetic Profile Data This table is for illustrative purposes only and does not represent actual data.

Species Relative Energy (kcal/mol)
Reactants 0.0
Transition State 1 +25.0
Intermediate +5.0
Transition State 2 +15.0

Spectroscopic Property Predictions

Prediction of NMR Chemical Shifts and Coupling Constants

No specific studies predicting the NMR chemical shifts and coupling constants for this compound have been identified in the scientific literature.

Computational Studies of UV-Vis and Fluorescence Spectra

There is no available research detailing computational studies of the UV-Vis and fluorescence spectra for this compound.

Intermolecular Interaction Modeling

Solute-Solvent Interaction Analysis and Solvation Effects

A detailed analysis of solute-solvent interactions and solvation effects for this compound through computational modeling has not been reported in published literature.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics simulations investigating the dynamic behavior of this compound have been found in scientific publications.

Advanced Applications in Materials Science and Organic Electronics

Building Blocks for π-Conjugated Materials and Organic Semiconductors

The intrinsic properties of 6,7-Dinitro-benzo[de]isochromene-1,3-dione make it an exceptional candidate for the construction of sophisticated π-conjugated systems. The electron-deficient aromatic core serves as a powerful building block for creating materials with desirable electronic characteristics for various applications in organic electronics.

Design of Electron-Accepting Units for Organic Electronic Devices

At the heart of many organic electronic devices, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), is the interplay between electron-donating (p-type) and electron-accepting (n-type) materials. This compound, with its strong electron-withdrawing nitro groups, functions as a potent electron-accepting unit. The incorporation of such a unit into a polymer backbone or a small molecule can significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting material. This is a critical factor in designing efficient n-type and ambipolar organic semiconductors. rsc.org

Theoretical studies on related nitro-substituted aromatic compounds have shown that the introduction of nitro groups leads to a substantial stabilization of the LUMO, enhancing the material's ability to accept and transport electrons. nih.gov The electron affinity of the 1,8-naphthalic anhydride (B1165640) core is significantly increased by the presence of two nitro substituents, making it a stronger acceptor than its parent compound. This enhanced electron-accepting capability is pivotal for achieving high performance in organic electronic devices by facilitating charge separation at donor-acceptor interfaces and improving electron injection and transport.

Development of Ambipolar Semiconducting Polymers

Ambipolar semiconductors, capable of transporting both holes and electrons, are highly sought after for the fabrication of complex organic circuits, such as complementary logic circuits, which require both p-type and n-type transistors. The development of ambipolar polymers often involves the combination of electron-donating and electron-accepting moieties within the same polymer chain.

By copolymerizing an electron-rich monomer with a unit derived from this compound, it is possible to create a polymer with a balanced charge transport capability. The strong electron-accepting nature of the dinitro-naphthalic anhydride unit facilitates electron transport, while the donor unit promotes hole transport. The relative strengths of the donor and acceptor units can be fine-tuned to optimize the hole and electron mobilities. Computational studies on similar donor-acceptor systems have demonstrated that the energy levels of the resulting polymers can be tailored to enable both p-type and n-type conduction. nih.gov

Synthesis of Organic Electron-Transporting Materials

Efficient electron transport is crucial for the performance of various organic electronic devices, including OPVs and organic light-emitting diodes (OLEDs). Materials based on 1,8-naphthalimide, a close derivative of 1,8-naphthalic anhydride, are well-established as effective electron-transporting materials. nih.gov The dinitro substitution on the benzo[de]isochromene-1,3-dione core is expected to further enhance the electron transport properties.

The strong electron deficiency of this compound promotes intermolecular π-π stacking, which is essential for efficient charge hopping between molecules in the solid state. This, combined with a low-lying LUMO, facilitates electron injection from the cathode and subsequent transport through the material. Polymers and small molecules incorporating this dinitro moiety are therefore promising candidates for use as electron transport layers (ETLs) in organic electronic devices, potentially leading to improved device efficiency and stability.

Optoelectronic Device Components

The unique electronic and potential optical properties of this compound and its derivatives open up possibilities for their use in various optoelectronic applications, where the interaction between light and electrical signals is central.

Near-Infrared Absorption Materials for Advanced Optics

While 1,8-naphthalic anhydride itself does not absorb significantly in the near-infrared (NIR) region, its electronic properties can be modulated through chemical modification to shift its absorption profile. The creation of donor-acceptor systems by chemically linking electron-donating groups to the electron-accepting this compound core can lead to strong intramolecular charge-transfer (ICT) interactions. ekb.eg

These ICT bands are often located at longer wavelengths, and with appropriate design of the donor moiety, the absorption can be pushed into the NIR region of the electromagnetic spectrum. Materials with strong NIR absorption are valuable for a range of applications, including photodetectors, optical communications, and biomedical imaging. The intense electron-withdrawing nature of the dinitro-naphthalic anhydride unit makes it an excellent acceptor component for designing such long-wavelength absorbing dyes.

Integration into Phototransistors and Other Optoelectronic Systems

Organic phototransistors are devices that can detect light and amplify the resulting electrical signal, making them key components in applications such as image sensors and optical switches. The performance of a phototransistor is critically dependent on the light-absorbing and charge-transporting properties of the organic semiconductor used.

Materials incorporating the this compound unit are promising candidates for use in phototransistors. Their potential for strong absorption, coupled with their inherent charge transport capabilities, could lead to high photosensitivity and responsivity. Upon absorption of light, electron-hole pairs are generated, and the efficient charge transport facilitated by the dinitro-naphthalic anhydride core would contribute to a large photocurrent, a key metric for phototransistor performance. The development of such materials could pave the way for low-cost, flexible, and large-area photodetector arrays.

Functional Pigments and Dyestuffs in Materials Context

Structure-Property Relationships for Color and Optical Performance

Photostability and Fastness Characteristics in Material Applications

There is a lack of published studies on the photostability and fastness properties of this compound when incorporated into materials. Key performance indicators such as lightfastness, weather fastness, and resistance to chemical degradation, which are crucial for pigment and dyestuff applications, have not been documented for this specific compound.

Advanced Chemical Sensors and Responsive Materials

Components in Molecular Motors and Switches

There is no evidence in the current body of scientific literature to suggest that this compound has been investigated or utilized as a component in the design or synthesis of molecular motors or switches. Research in this area focuses on molecules that can undergo controllable conformational changes upon external stimuli, and this specific compound has not been identified as a candidate or component in such systems.

Future Research Directions and Perspectives

Exploration of Stereoselective Synthetic Pathways for Chiral Analogues

The development of chiral molecules is a cornerstone of modern chemistry, with applications ranging from asymmetric catalysis to chiroptical materials. Creating chiral analogues of 6,7-Dinitro-benzo[de]isochromene-1,3-dione, which is itself achiral, requires the introduction of chirality, often in the form of axial chirality (atropisomerism). This can be achieved by synthesizing N-aryl substituted imide derivatives where rotation around the N-aryl bond is restricted.

Future research should focus on organocatalytic methods, which offer mild and environmentally friendly alternatives to traditional synthesis. nih.gov N-heterocyclic carbenes (NHCs), for instance, have emerged as powerful catalysts for the atroposelective synthesis of N-aryl imides. nih.gov This strategy could be adapted to produce axially chiral N-aryl-6,7-dinitronaphthalimides. The research would involve reacting this compound with various aniline (B41778) derivatives in the presence of a chiral NHC catalyst. The goal is to control the stereochemical outcome of the C-N bond formation, leading to a high enantiomeric excess of one atropisomer. By carefully selecting the substituents on the aniline and the structure of the NHC catalyst, it may be possible to access both enantiomers of the target chiral molecule. nih.gov

Table 1: Potential Strategies for Stereoselective Synthesis
Synthetic StrategyKey ComponentsAnticipated OutcomeRelevant Research Area
Organocatalytic Atroposelective ImidationThis compound, substituted anilines, chiral N-heterocyclic carbene (NHC) catalysts.Synthesis of C-N axially chiral N-aryl-6,7-dinitronaphthalimides with high enantioselectivity.Asymmetric Catalysis, Chiroptical Materials. nih.gov
Chiral Auxiliary-Mediated SynthesisAttachment of a removable chiral auxiliary to the aniline substrate before reaction with the anhydride (B1165640).Diastereoselective synthesis of imide derivatives, followed by removal of the auxiliary to yield the chiral product.Organic Synthesis, Stereochemistry.

Integration of this compound into Supramolecular Assemblies

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and electrostatic forces. nih.gov Naphthalimide (the imide derivative) and naphthalenediimide (NDI) cores are exceptional building blocks for supramolecular structures due to their planar aromatic surfaces, which facilitate strong π-π stacking. frontiersin.orgbath.ac.uk

The electron-deficient character of the this compound core makes it an excellent electron acceptor. This property is highly desirable for constructing donor-acceptor supramolecular assemblies. Future work should explore the co-assembly of its naphthalimide derivatives with electron-rich aromatic molecules (donors). These interactions can lead to the formation of highly ordered structures, such as nanotubes, vesicles, or complex networks, with tunable optoelectronic properties. frontiersin.orgbath.ac.uk For instance, amino acid functionalized naphthalenediimides have been shown to form supramolecular nanotubes in solution capable of encapsulating guest molecules like fullerenes. bath.ac.uk Similar strategies could be applied to derivatives of 6,7-dinitro-naphthalimide, where the nitro groups would further enhance the acceptor properties and influence the geometry and stability of the resulting assemblies.

Table 2: Supramolecular Assembly Approaches
Assembly TypeDriving Non-Covalent InteractionsPotential Guest MoleculesPotential Applications
Donor-Acceptor Stacksπ-π stacking, charge-transfer interactions.Electron-rich pyrenes or other polycyclic aromatic hydrocarbons. nih.govOrganic electronics, sensors.
Hydrogen-Bonded NetworksHydrogen bonding (e.g., via amide or carboxylic acid functional groups).Complementary hydrogen bonding molecules.Molecular recognition, catalysis. nih.gov
Host-Guest Complexesvan der Waals forces, hydrophobic interactions.Fullerenes (e.g., C60, C70). nih.govresearchgate.netMaterials science, information science. nih.gov

Advanced Computational Design of Next-Generation Functional Derivatives

Computational chemistry provides powerful tools for predicting the properties of novel molecules before their synthesis, thereby guiding experimental efforts and accelerating the discovery of new materials. rsc.org Methods like Density Functional Theory (DFT) can be used to calculate the structural, electronic, and photophysical properties of this compound derivatives. researchgate.netresearchgate.net

Future research should employ computational screening to design next-generation derivatives with tailored functionalities. By systematically modifying the core structure—for example, by introducing different functional groups at various positions or by altering the substituent on the imide nitrogen—it is possible to predict how these changes will affect key properties. These properties include the frontier molecular orbital energy levels (HOMO/LUMO), which determine the electronic and optical characteristics, as well as stability and potential for non-linear optical (NLO) applications. rsc.orgresearchgate.net For instance, computational studies can help identify derivatives with optimized intramolecular charge transfer (ICT) characteristics, which are crucial for applications in fluorescence sensing and optoelectronics. rsc.org This in-silico approach can prioritize the most promising candidates for synthesis, saving significant time and resources.

Table 3: Computational Methods and Predicted Properties
Computational MethodPredicted PropertiesRelevance to Application
Density Functional Theory (DFT)Molecular geometry, HOMO/LUMO energy gap, electron density distribution, heats of formation.Predicting electronic behavior, stability, and suitability for optoelectronic devices. researchgate.net
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectra, excited state properties, fluorescence characteristics.Designing fluorescent probes, dyes, and materials with specific optical responses. rsc.org
Molecular Dynamics (MD) SimulationsConformational dynamics, intermolecular interactions in solution or solid state.Understanding self-assembly processes and the stability of supramolecular structures.

Development of Multi-responsive Materials Incorporating the Dinitro-isochromene Core

Stimuli-responsive or "smart" materials can change their properties in response to external triggers such as light, temperature, pH, or mechanical force. mdpi.com The incorporation of chromophores like naphthalimides into polymers or gels is a proven strategy for creating such materials. researchgate.net The unique electronic properties of the 6,7-dinitro-naphthalimide core make it an attractive candidate for developing novel multi-responsive systems.

Future directions in this area involve covalently incorporating derivatives of this compound into polymer backbones or as pendants in hydrogel networks. mdpi.com The resulting materials could exhibit changes in fluorescence color or intensity in response to environmental changes. For example, a polymer containing this dinitro-isochromene core might respond to changes in both temperature and pH, making it a dual-responsive sensor. mdpi.com The strong electron-accepting nature of the core could also be exploited to create materials with mechanoresponsive luminescence, where grinding or stretching the material disrupts intermolecular π-π interactions, leading to a visible change in its emission. rsc.org Developing materials that respond to multiple, distinct stimuli is a significant challenge but holds immense potential for creating sophisticated sensors, actuators, and smart devices. nih.govnih.gov

Table 4: Multi-responsive Material Concepts
StimulusPotential Material ResponseUnderlying MechanismPotential Application
pHChange in fluorescence color/intensity.Protonation/deprotonation of functional groups affecting the intramolecular charge transfer (ICT) state. researchgate.netpH sensors, bio-imaging.
TemperatureSwitchable emission, phase transition.Incorporation into thermo-responsive polymers (e.g., pNIPAAm) that undergo conformational changes. mdpi.commdpi.comTemperature sensors, controlled release systems.
Mechanical ForceMechanochromism (color change upon grinding/stretching).Disruption of crystalline packing and intermolecular π-π stacking. rsc.orgStress sensors, security inks.
Light (Photochromism)Reversible color change upon irradiation with specific wavelengths.Integration with photo-switchable units (e.g., spiropyrans). nih.govOptical data storage, smart windows.

Q & A

Q. How can mechanistic studies differentiate between radical and polar pathways in reactions involving this compound?

  • Methodology : Use radical traps (e.g., TEMPO) to quench intermediates and analyze via EPR spectroscopy. Isotopic labeling (e.g., ¹⁵N in nitro groups) can track atom transfer in polar mechanisms. Kinetic isotope effects (KIE) further distinguish pathways .

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